2-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Catalog No.
S12484547
CAS No.
769148-45-0
M.F
C29H23ClN2O4
M. Wt
499.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazon...

CAS Number

769148-45-0

Product Name

2-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

IUPAC Name

[2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

Molecular Formula

C29H23ClN2O4

Molecular Weight

499.0 g/mol

InChI

InChI=1S/C29H23ClN2O4/c1-20-6-8-21(9-7-20)19-35-26-16-12-22(13-17-26)28(33)32-31-18-24-4-2-3-5-27(24)36-29(34)23-10-14-25(30)15-11-23/h2-18H,19H2,1H3,(H,32,33)/b31-18+

InChI Key

NQMPQPJNLOBURM-FDAWAROLSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl

The compound 2-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic molecule characterized by its unique structural features, including multiple aromatic rings and functional groups. Its molecular formula is C29H23ClN2O4C_{29}H_{23}ClN_2O_4, and it has a molecular weight of approximately 529.0 g/mol . The compound contains a 4-chlorobenzoate moiety, which contributes to its potential biological activity, and a carbohydrazonoyl group that may enhance its reactivity and interaction with biological targets.

, such as:

  • Hydrazone Formation: The carbohydrazonoyl group can react with carbonyl compounds to form hydrazones, which are important in organic synthesis.
  • Esterification: The benzoate group can undergo esterification reactions with alcohols, leading to the formation of esters.
  • Nucleophilic Substitution: The chlorine atom in the 4-chlorobenzoate can be replaced by nucleophiles, allowing for further functionalization of the compound.

The biological activity of 2-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate may include:

  • Antimicrobial Properties: Compounds with similar structures have been studied for their potential antimicrobial effects.
  • Anticancer Activity: The presence of aromatic rings and functional groups may contribute to cytotoxicity against cancer cell lines.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, although detailed studies are required to confirm these activities.

Synthesis of this compound typically involves several steps:

  • Formation of the Carbohydrazone: Reaction between a suitable hydrazone precursor and a carbonyl compound.
  • Esterification Reaction: The resultant hydrazone can be reacted with a chlorobenzoic acid derivative to form the benzoate ester.
  • Final Assembly: Combining all components through coupling reactions to yield the final product.

Specific methods may vary based on available reagents and desired purity levels.

The potential applications for this compound include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
  • Material Science: Utilization in creating novel materials with specific properties due to its unique chemical structure.
  • Biological Research: As a tool for studying enzyme interactions and cellular processes.

Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific proteins or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Toxicity Assessments: Determining any adverse effects on living organisms, which is essential for its development as a pharmaceutical agent.

Several compounds share structural similarities with 2-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate, including:

  • 4-Methoxy-2-hydroxybenzoyl-benzoylmethane
    • Functionality includes methoxy and hydroxy groups that may influence solubility and biological activity.
  • Carbazole Derivatives
    • Known for their diverse biological activities, including anticancer properties.
  • Benzophenone Derivatives
    • Commonly used in sunscreen formulations; they exhibit UV absorption properties.

Uniqueness

The uniqueness of 2-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate lies in its specific combination of functional groups, which may impart distinct biological properties not found in other similar compounds. The incorporation of both hydrazone and benzoate functionalities allows for versatile reactivity, making it an interesting candidate for further research and development in medicinal chemistry.

XLogP3

6.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

498.1346349 g/mol

Monoisotopic Mass

498.1346349 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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